molecular formula C13H15BrO4 B11768841 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate CAS No. 5454-25-1

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate

Katalognummer: B11768841
CAS-Nummer: 5454-25-1
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: HNIQDLCYAMWCHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate is an organic compound that features a brominated benzodioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate involves its interaction with specific molecular targets. The brominated benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxylic acid
  • 6-Methyl-1,3-benzodioxole-5-yl acetic acid
  • 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-oxopropanoic acid

Uniqueness

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

5454-25-1

Molekularformel

C13H15BrO4

Molekulargewicht

315.16 g/mol

IUPAC-Name

[3-(6-bromo-1,3-benzodioxol-5-yl)-2-methylpropyl] acetate

InChI

InChI=1S/C13H15BrO4/c1-8(6-16-9(2)15)3-10-4-12-13(5-11(10)14)18-7-17-12/h4-5,8H,3,6-7H2,1-2H3

InChI-Schlüssel

HNIQDLCYAMWCHA-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC2=C(C=C1Br)OCO2)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.